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molecular formula C11H16N2 B1583260 1-(2-Methylphenyl)piperazine CAS No. 39512-51-1

1-(2-Methylphenyl)piperazine

Cat. No. B1583260
M. Wt: 176.26 g/mol
InChI Key: WICKLEOONJPMEQ-UHFFFAOYSA-N
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Patent
US04159331

Procedure details

A mixture of 7.88 g (0.0356 m) of p-nitrobenzenesulfonylchloride, 6.27 g (0.0356 m) of 1-(o-tolyl)piperazine, 4.96 ml (0.0356 m) of triethylamine, and 100 ml of tetrahydrofuran is stirred at room temperature for 18 hours. The solvent is then removed in vacuo and the residue is extracted with methylene chloride/aqueous sodium bicarbonate and brine. The organic layer is filtered through sodium sulfate and taken to dryness. Crystallization from methylene chloride/Skellysolve® B hexanes gives 9.51 g of 1-[(p-nitrophenyl)sulfonyl]-4-(o-methylphenyl)piperazine of melting point 176°-177.5° C. and 1.33 g of a second crop (84%).
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:14]1([CH3:26])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1.C(N(CC)CC)C>O1CCCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:23]2[CH2:24][CH2:25][N:20]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[CH3:26])[CH2:21][CH2:22]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
7.88 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
6.27 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N1CCNCC1)C
Name
Quantity
4.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with methylene chloride/aqueous sodium bicarbonate and brine
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered through sodium sulfate
CUSTOM
Type
CUSTOM
Details
Crystallization from methylene chloride/Skellysolve® B hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.51 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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